Trimetazidine dihydrochloride

Übersicht

Beschreibung

Trimetazidine dihydrochloride is a piperazine derivative primarily used as a cytoprotective anti-ischemic agent. It is marketed under various brand names for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. This compound enhances the heart muscle’s ability to utilize glucose as a fuel by inhibiting fatty acid metabolism, thereby improving energy production and reducing ischemic damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trimetazidine dihydrochloride involves several steps:

Formation of Piperazine Salt: Piperazine is dissolved in a solvent, and an acid is added to form a piperazine salt.

Catalytic Hydrogenation: 2,3,4-Trimethoxybenzaldehyde, cetyl trimethyl ammonium bromide, and nickel catalysts are added to the piperazine salt solution. The mixture undergoes catalytic hydrogenation to form the desired product.

Crystallization: The reaction products are separated to obtain oily substances, which are then acidified with hydrochloric acid and crystallized to yield this compound.

Industrial Production Methods: In industrial settings, the preparation of this compound tablets involves:

- Mixing and granulating the raw material with a filler.

- Drying the wet granules under vacuum conditions.

- Dissolving the remaining raw material in a solvent and spraying it onto fluidized granules.

- Adding a disintegrant and a lubricant to the granules, mixing, and then tableting to produce the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Trimetazidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized to form trimetazidine ketopiperazine.

N-Formylation, N-Acetylation, and N-Methylation: These reactions occur at the piperazine ring, resulting in N-formyltrimetazidine, N-acetyltrimetazidine, and N-methyltrimetazidine, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

N-Formylation, N-Acetylation, and N-Methylation: Reagents like formic acid, acetic anhydride, and methyl iodide.

Demethylation: Reagents such as boron tribromide or aluminum chloride.

Major Products:

Oxidation: Trimetazidine ketopiperazine.

N-Formylation, N-Acetylation, and N-Methylation: N-formyltrimetazidine, N-acetyltrimetazidine, and N-methyltrimetazidine.

Demethylation: 2-desmethyltrimetazidine, 3-desmethyltrimetazidine, and 4-desmethyltrimetazidine.

Wissenschaftliche Forschungsanwendungen

Overview

Trimetazidine dihydrochloride is an anti-ischemic agent primarily used in the management of coronary artery disease and other heart-related conditions. Its mechanism of action involves optimizing myocardial metabolism, particularly during ischemic events, by inhibiting fatty acid oxidation and enhancing glucose oxidation. This article explores the scientific research applications of trimetazidine, highlighting its efficacy in various clinical settings, supported by comprehensive data tables and documented case studies.

Angina Pectoris

Trimetazidine is widely recognized for its role in treating angina pectoris. It improves myocardial energy metabolism without affecting heart rate or blood pressure. Clinical studies indicate that trimetazidine can significantly enhance exercise tolerance and reduce anginal episodes when used alongside conventional therapies.

- Study Findings : In a meta-analysis involving 28 studies with 2,552 patients, trimetazidine demonstrated a significant reduction in cardiovascular mortality (odds ratio 0.33) and hospitalizations due to heart failure (odds ratio 0.42) among patients with heart failure with reduced ejection fraction (HFrEF) .

Heart Failure

Trimetazidine has been studied for its effects on heart failure, particularly HFrEF. The drug has shown promise in improving functional capacity and quality of life in these patients.

- Clinical Evidence : A study reported improvements in the New York Heart Association functional class and six-minute walk distance among patients treated with trimetazidine . Additionally, it was found to improve quality of life metrics significantly .

Peripheral Artery Disease

The medication is also indicated for peripheral artery disease, where it helps improve blood flow and alleviate symptoms related to ischemia.

Safety Profile

While generally well-tolerated, trimetazidine can cause side effects such as dizziness, gastrointestinal disturbances, and extrapyramidal symptoms in rare cases . It is contraindicated in patients with Parkinson's disease or severe renal impairment.

Comparative Efficacy

A comparative analysis of trimetazidine against other anti-anginal therapies reveals its unique position as a metabolic modulator rather than a conventional vasodilator or beta-blocker.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| TRIMPOL-II Study | 426 patients with angina | Trimetazidine + Metoprolol | Improved exercise duration (+20.1 seconds) |

| VASCO Study | Chronic stable angina | Trimetazidine (70/140 mg) | Significant increase in total exercise duration |

| Nonobstructive Hypertrophic Cardiomyopathy Study | Patients with HCM | Trimetazidine | No significant improvement in exercise capacity |

Case Studies

Several case studies have documented the beneficial effects of trimetazidine in clinical practice:

- Case Study 1 : A patient with stable angina who was unresponsive to standard therapy showed marked improvement after adding trimetazidine to their regimen, leading to a significant reduction in anginal episodes and improved quality of life.

- Case Study 2 : In a cohort of elderly patients with HFrEF, trimetazidine treatment resulted in enhanced functional capacity and reduced hospital admissions due to heart failure exacerbations.

Wirkmechanismus

Trimetazidine dihydrochloride exerts its effects by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase in cardiomyocytic mitochondria. This inhibition decreases fatty acid oxidation and enhances glucose oxidation, leading to improved energy production and reduced ischemic injury. The compound also modulates endothelial nitric oxide synthase activity, increasing nitric oxide production and improving vasodilation .

Vergleich Mit ähnlichen Verbindungen

Ranolazine: Another anti-anginal agent that inhibits fatty acid oxidation.

Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.

Uniqueness of Trimetazidine Dihydrochloride: this compound is unique in its ability to selectively inhibit fatty acid oxidation without affecting glucose metabolism. This selective inhibition allows for enhanced glucose utilization, which is particularly beneficial in ischemic conditions where efficient energy production is crucial .

Biologische Aktivität

Trimetazidine dihydrochloride (TMZ) is a metabolic agent primarily used in the management of ischemic heart diseases. Its biological activity is characterized by several mechanisms that enhance cardiac function, particularly under conditions of reduced oxygen supply. This article delves into its mechanisms of action, efficacy in various clinical settings, and relevant research findings.

Trimetazidine exerts its effects through multiple pathways, primarily focusing on energy metabolism within cardiac cells:

- Inhibition of Fatty Acid Oxidation : TMZ selectively inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), which is crucial in the β-oxidation of fatty acids. This inhibition shifts the metabolism from fatty acid oxidation to glucose oxidation, thereby reducing oxygen consumption during ATP synthesis .

- Enhancement of Glucose Metabolism : By increasing the activity of pyruvate dehydrogenase, TMZ promotes glucose utilization, which is critical during ischemic conditions. This results in decreased production of lactic acid and hydrogen ions, mitigating cellular acidosis and calcium overload .

- Anti-fibrotic Effects : TMZ has been shown to inhibit cardiac fibrosis by reducing the expression of connective tissue growth factor (CTGF), which plays a role in fibroblast proliferation and collagen synthesis. In animal models, TMZ significantly decreased collagen accumulation in myocardial tissue .

- Reduction of Reactive Oxygen Species (ROS) : The compound also decreases ROS production, which is associated with oxidative stress and cardiomyocyte apoptosis. This protective effect contributes to improved myocardial function following ischemic events .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of trimetazidine in various clinical contexts, particularly in heart failure and ischemic conditions.

Table 1: Summary of Key Clinical Studies on Trimetazidine

Case Studies

- Heart Failure : In a rat model, TMZ reduced myocardial glycolysis while enhancing aerobic glucose oxidation, leading to decreased lactic acid accumulation and improved post-ischemic recovery . Clinical trials have demonstrated improvements in left ventricular ejection fraction and exercise tolerance among patients with chronic heart failure when treated with TMZ .

- Chronic Tinnitus : A randomized controlled trial assessing TMZ for chronic tinnitus found no significant efficacy compared to placebo, indicating that its benefits may be limited to cardiovascular applications rather than auditory disorders .

Eigenschaften

CAS-Nummer |

13171-25-0 |

|---|---|

Molekularformel |

C14H23ClN2O3 |

Molekulargewicht |

302.80 g/mol |

IUPAC-Name |

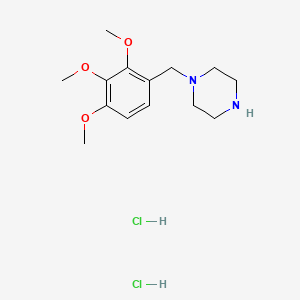

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H |

InChI-Schlüssel |

QHWBCHACIJBSFV-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |

Kanonische SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

13171-25-0 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Centrophène Dihydrochloride, Trimetazidine Idaptan Trimétazidine Irex Trimetazidine Trimetazidine Dihydrochloride Vasartel Vastarel |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.